2-(naphthalen-1-ylamino)-N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)
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Overview
Description
2-(naphthalen-1-ylamino)-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with a unique structure that combines naphthalene and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-ylamino)-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of naphthalen-1-ylamine with an appropriate acyl hydrazide, followed by cyclization and further functionalization to introduce the indole moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-ylamino)-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to modify the compound’s structure, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens, acids, and bases in appropriate solvents and temperatures to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
2-(naphthalen-1-ylamino)-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-ylamino)-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-ylamino)-benzoic acid: Similar structure with a benzoic acid moiety instead of the indole group.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a naphthalene moiety but differs in the overall structure and functional groups
Uniqueness
2-(naphthalen-1-ylamino)-N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to its combination of naphthalene and indole moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H22N4O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(2-hydroxy-1-propylindol-3-yl)imino-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C23H22N4O2/c1-2-14-27-20-13-6-5-11-18(20)22(23(27)29)26-25-21(28)15-24-19-12-7-9-16-8-3-4-10-17(16)19/h3-13,24,29H,2,14-15H2,1H3 |
InChI Key |
JWOGZDADQVZJIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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